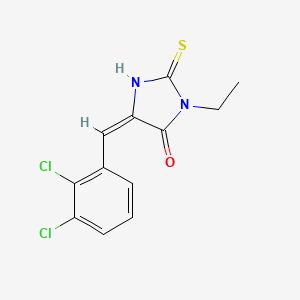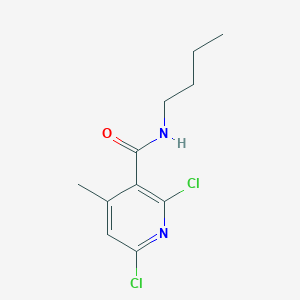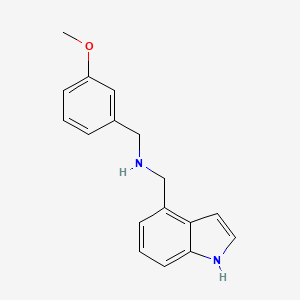![molecular formula C23H26N2O3 B4622795 2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)
2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide
Descripción general
Descripción
2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.19434270 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
Experimental and Theoretical Study on Structures : A study by Mirković et al. (2014) combined experimental and theoretical approaches to analyze the structures of methoxy substituted phenylazo-cyano compounds, similar to the compound . They used X-ray single-crystal analysis and quantum chemical calculations, indicating potential applications in material science and chemical engineering (Mirković et al., 2014).
Synthesis of Related Compounds : A research by Robinson (1954) on the synthesis of 4,4′-dimethoxydiphenylcyanamide showcases methodologies that might be applicable for synthesizing similar complex molecules, which could be useful in pharmaceuticals or materials science (Robinson, 1954).
Applications in Polymer Science and Material Engineering
Photoinitiating Behaviors : Cesur et al. (2015) investigated methacrylate monomers with photoinitiating groups, which may relate to the applications of the compound in photopolymerizations, indicating its potential use in the development of new polymeric materials (Cesur et al., 2015).
Optical Properties in Material Science : Song et al. (2015) examined the optical properties of 3-aryl-2-cyano acrylamide derivatives. Their study on how different stacking modes affect the optical properties of these compounds suggests potential applications in optoelectronic materials (Song et al., 2015).
Catalysis and Chemical Reactions
Catalysts for Chemical Production : A study by Clegg et al. (1999) described a catalyst based on a palladium complex, which could be relevant to the use of the compound as a catalyst or a component in catalytic systems, particularly in industrial chemical processes (Clegg et al., 1999).
Electroreductive Radical Cyclization : Esteves et al. (2005) explored the electroreductive cyclization of certain compounds, which might provide insights into the electrochemical properties and applications of similar cyanoacrylamide derivatives in synthetic chemistry (Esteves et al., 2005).
Propiedades
IUPAC Name |
(E)-2-cyano-3-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-N-propylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-5-11-25-23(26)19(14-24)12-18-9-10-21(27-4)20(13-18)15-28-22-16(2)7-6-8-17(22)3/h6-10,12-13H,5,11,15H2,1-4H3,(H,25,26)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQKYWROHPYAU-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=C(C=C1)OC)COC2=C(C=CC=C2C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC(=C(C=C1)OC)COC2=C(C=CC=C2C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4622712.png)

![METHYL 5-ETHYL-2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4622725.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide](/img/structure/B4622769.png)

![5-{4-[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-5-OXOPENTANOIC ACID](/img/structure/B4622787.png)

![4-({[(2-chloro-4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B4622803.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)
![2-[N-(benzenesulfonyl)anilino]-N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4622820.png)
